The compound "1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone" represents a class of quinoline derivatives that have been extensively studied for their potential applications in various fields, including medicinal chemistry. Quinoline and its derivatives are known for their diverse pharmacological activities, which have made them the subject of numerous synthetic and biological studies. The synthesis of quinoline derivatives often involves the formation of key intermediates, such as phenylpropanol, which can be further modified to achieve desired properties4. The cytotoxic activity of quinolinones, for instance, has been evaluated against cancer cell lines, providing insights into their potential use as anticancer agents1. Additionally, the antimalarial activity of related compounds has been demonstrated, with structure-activity relationship studies highlighting the importance of substituent characteristics for biological efficacy3.
The mechanism of action for quinoline derivatives can vary depending on the specific structure and target. For example, the cytotoxic activity of 2-phenyl-3-hydroxy-4(1H)-quinolinones is likely related to their ability to interfere with cellular processes in cancer cells, although the exact mechanism remains to be fully elucidated1. In the context of antimalarial activity, compounds such as 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl][1,1'-biphenyl]-2-ols have been shown to be effective against Plasmodium berghei in mice, with the potential to treat resistant strains of the parasite and provide extended protection after oral administration3. The synthesis of chiral intermediates like (S)-3-chloro-1-phenyl-1-propanol using microbial reductases also highlights the importance of stereochemistry in the biological activity of these compounds4.
Quinoline derivatives have been explored for their medicinal applications, particularly as potential treatments for cancer and malaria. The cytotoxic activity of substituted quinolinones against cancer cell lines suggests their potential as chemotherapeutic agents1. Similarly, the antimalarial properties of related compounds, along with their favorable pharmacokinetic profiles, make them promising candidates for the treatment of malaria, including strains that are resistant to current therapies3.
The synthesis of quinoline derivatives involves various chemical transformations that are of interest in synthetic chemistry. The preparation of chiral intermediates like (S)-3-chloro-1-phenyl-1-propanol using biocatalysts such as Saccharomyces cerevisiae reductase demonstrates the utility of microbial enzymes in achieving high enantioselectivity for the production of pharmaceutical intermediates4.
The exploration of quinoline derivatives in drug development is driven by their diverse biological activities and the ability to modify their structures to enhance efficacy and reduce toxicity. The structure-activity relationship studies provide valuable information for the design of new compounds with improved pharmacological profiles3.
This compound has the CAS Number 1258428-71-5 and is classified under several synonyms including Montelukast Sodium Impurity A and Montelukast Related Impurity 1. It is primarily categorized as a pharmaceutical impurity, which is crucial for quality control in drug manufacturing processes. The molecular formula of this compound is , and it has a molecular weight of approximately 455.98 g/mol .
The synthesis of 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone typically involves multi-step organic synthesis techniques. Although specific synthetic routes may vary, common methods include:
Detailed synthetic procedures are usually proprietary but can be inferred from related literature on Montelukast synthesis .
The molecular structure of this compound features several notable characteristics:
The structural representation can be visualized using computational chemistry software or databases like PubChem, where detailed conformational data can be accessed .
The compound participates in various chemical reactions typical of ketones and aromatic compounds:
These reactions are essential for further functionalization or degradation pathways relevant to pharmaceutical applications .
The physical and chemical properties of 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone include:
Property | Value |
---|---|
Melting Point | 155 - 157 °C |
Boiling Point | Approximately 651.5 °C |
Density | Approximately 1.237 g/cm³ |
Solubility | Slightly soluble in chloroform and DMSO |
pKa | Approximately 14.46 |
Appearance | White to off-white solid |
These properties indicate that the compound is relatively stable under standard laboratory conditions but requires careful handling due to its potential reactivity .
The primary application of 1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanone lies in its role as an impurity in the production of Montelukast. Understanding its properties is essential for:
Additionally, due to its structural features, it may serve as a lead compound for further drug development targeting similar pathways as Montelukast .
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: